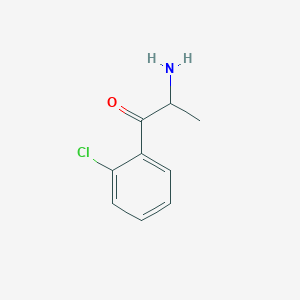

2-Amino-1-(2-chlorophenyl)propan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-1-(2-chlorophenyl)propan-1-one is an organic compound with the molecular formula C9H10ClNO It is a derivative of cathinone, a naturally occurring stimulant found in the khat plant

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2-chlorophenyl)propan-1-one typically involves the reaction of 2-chlorobenzaldehyde with nitroethane to form 2-nitro-1-(2-chlorophenyl)propene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-chlorophenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Halogen substitution reactions can occur, particularly at the chlorine atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of 2-chlorophenylacetone or 2-chlorophenylacetic acid.

Reduction: Formation of 2-amino-1-(2-chlorophenyl)propan-1-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the realm of synthetic organic chemistry, 2-Amino-1-(2-chlorophenyl)propan-1-one serves as a versatile building block . It is utilized in the synthesis of more complex molecules and as a reagent in various organic reactions. Its structural features enable participation in:

- Oxidation Reactions : Leading to the formation of ketones or carboxylic acids.

- Reduction Reactions : Resulting in alcohols or amines.

- Substitution Reactions : Producing various substituted derivatives.

This compound's ability to undergo multiple chemical transformations makes it valuable for synthetic chemists looking to develop new materials or pharmaceuticals.

Biological Research

The biological activity of this compound has been extensively studied, particularly regarding its effects on neurotransmitter systems:

- Enzyme Inhibition : Research indicates that this compound can inhibit enzymes involved in neurotransmitter reuptake, specifically targeting dopamine, norepinephrine, and serotonin transporters. This inhibition can elevate neurotransmitter levels in the synaptic cleft, potentially influencing mood regulation and offering therapeutic avenues for mood disorders.

- Receptor Binding : The compound may interact with various receptors, affecting cellular signaling pathways related to pain perception and mood regulation.

Medicine

The potential therapeutic applications of this compound are being explored in several areas:

- Analgesic Effects : Studies have indicated that this compound may possess analgesic properties by modulating pain-related pathways.

- Anti-inflammatory Properties : Preliminary research suggests that it could exhibit anti-inflammatory effects, making it relevant for treating inflammatory conditions.

Case Study 1: Neurotransmitter Reuptake Inhibition

A study investigated the effects of this compound on neurotransmitter levels in vitro. Results indicated a significant increase in serotonin levels following treatment, suggesting potential applications in treating depression and anxiety disorders.

Case Study 2: Analgesic Properties

In a preclinical trial assessing the analgesic effects of this compound using animal models, findings demonstrated that it effectively reduced pain responses comparable to established analgesics. This warrants further investigation into its clinical applications for pain management.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-chlorophenyl)propan-1-one involves its interaction with monoamine transporters in the brain. It inhibits the reuptake of neurotransmitters such as dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in stimulant effects similar to those of other cathinone derivatives .

Comparison with Similar Compounds

Similar Compounds

Cathinone: The parent compound, naturally occurring in the khat plant.

Methcathinone: A synthetic derivative with similar stimulant properties.

Ephedrine: A naturally occurring compound with stimulant and decongestant effects.

Pseudoephedrine: A stereoisomer of ephedrine with similar pharmacological effects.

Uniqueness

2-Amino-1-(2-chlorophenyl)propan-1-one is unique due to the presence of the chlorine atom, which can influence its pharmacological properties and reactivity in chemical reactions. This structural feature distinguishes it from other similar compounds and may contribute to its specific effects and applications.

Properties

Molecular Formula |

C9H10ClNO |

|---|---|

Molecular Weight |

183.63 g/mol |

IUPAC Name |

2-amino-1-(2-chlorophenyl)propan-1-one |

InChI |

InChI=1S/C9H10ClNO/c1-6(11)9(12)7-4-2-3-5-8(7)10/h2-6H,11H2,1H3 |

InChI Key |

FWTDOKPYKLSPHU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1Cl)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.